Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate: is a chemical compound characterized by its complex molecular structure, which includes a bromo-substituted triazolopyridine core and a tert-butyl protected pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring. Subsequent bromination introduces the bromo group at the 6-position of the triazolopyridine core. The pyrrolidine ring is then constructed and protected with a tert-butyl group through a series of reactions involving amine protection strategies.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromo group or modify the triazolopyridine core.
Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl lithium compounds or Grignard reagents are typically employed, along with suitable solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Derivatives with reduced bromo groups or modified triazolopyridine cores.
Substitution: Alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting various diseases, such as cancer and infectious diseases.
Industry: It is used in the chemical industry for the synthesis of advanced materials and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: Tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the bromo-substituted triazolopyridine core
Properties
IUPAC Name |
tert-butyl 3-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)19-7-6-10(8-19)13-17-12-5-4-11(16)9-20(12)18-13/h4-5,9-10H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAGOQUMDDZVRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NN3C=C(C=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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